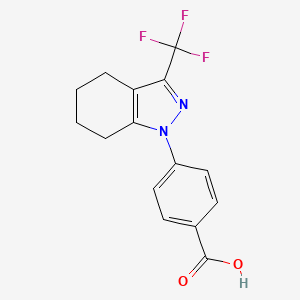
4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid
Cat. No. B5885001
M. Wt: 310.27 g/mol
InChI Key: HDAMKETZPRJTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07566735B2
Procedure details


A mixture of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (950 mg, 5.0 mmol), 4-iodobenzoic acid (1.24 g, 5.0 mmol), N,N-dimethylglycine (20 mol %, 103 mg, 1.0 mmol), copper (I) iodide (10 mol %, 95 mg, 0.5 mmol) and potassium carbonate (1.45 g, 10.5 mmol) in dimethylsulfoxide (15 ml) was stirred at 130° C. in an oil bath under argon for 3.25 hours. The reaction mix was then filtered under vacuum and the filtrate separated between ethyl acetate and water. The aqueous layer was retained and acidified to approximately Ph2 using 5M aqueous HCl. The aqueous fraction was then washed 3 times with ethyl acetate. The organic layers were combined and dried over sodium sulphate, and the solvent was removed by rotary evaporation to give the title compound as a brown solid (1.62 g, 100%).
Quantity
950 mg
Type
reactant
Reaction Step One





Name
copper (I) iodide
Quantity
95 mg
Type
catalyst
Reaction Step One

Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[NH:5][N:4]=1.I[C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1.CN(C)CC(O)=O.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.[Cu]I>[F:13][C:2]([F:1])([F:12])[C:3]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[N:5]([C:15]2[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=2)[N:4]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
950 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NNC=2CCCCC12)(F)F
|
|
Name
|
|
|
Quantity
|
1.24 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
103 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC(=O)O)C
|
|
Name
|
|
|
Quantity
|
1.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
95 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 130° C. in an oil bath under argon for 3.25 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mix
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate separated between ethyl acetate and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous fraction was then washed 3 times with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by rotary evaporation
|
Outcomes


Product
Details
Reaction Time |
3.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NN(C=2CCCCC12)C1=CC=C(C(=O)O)C=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.62 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
